![molecular formula C13H19N3O B2801646 5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide CAS No. 799258-22-3](/img/structure/B2801646.png)
5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide
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Overview
Description
Scientific Research Applications
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
Benzamide derivatives, including those structurally similar to 5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide, have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity, targeting improvements in gastrointestinal motility. These compounds, like 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide, have shown potential in enhancing oral bioavailability and intestinal absorption rates, which are crucial for the pharmacological treatment of gastrointestinal disorders (Sonda et al., 2003).
Capillary Electrophoresis for Drug Analysis
Research has also extended into analytical chemistry, where nonaqueous capillary electrophoresis has been developed for the separation and analysis of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. This method offers a promising approach for quality control in pharmaceutical analysis, highlighting the compound's relevance in drug development and regulatory compliance (Ye et al., 2012).
Anti-Fatigue Effects
Further investigations have revealed the potential of benzamide derivatives in enhancing physical endurance. Compounds such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine have demonstrated significant anti-fatigue effects in animal models, suggesting possible applications in sports science and medicine to improve athletic performance and manage fatigue-related conditions (Wu et al., 2014).
Antimicrobial and Antiprion Activities
Synthetic efforts have also yielded benzamide derivatives with promising antimicrobial properties, indicating potential applications in the development of new antibacterial and antifungal agents. Additionally, some benzamide compounds have been evaluated for their ability to inhibit prion accumulation, offering a novel approach to treating prion diseases, a group of lethal neurodegenerative disorders (Fiorino et al., 2012).
Mechanism of Action
properties
IUPAC Name |
5-amino-2-(3-methylpiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-3-2-6-16(8-9)12-5-4-10(14)7-11(12)13(15)17/h4-5,7,9H,2-3,6,8,14H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEVJRMTDVDEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide |
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